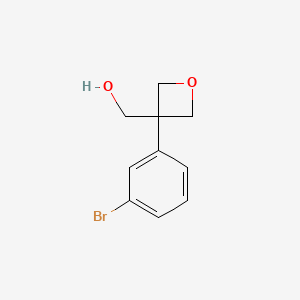

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane

Beschreibung

Molecular Architecture

The molecular structure of this compound is characterized by a four-membered oxetane ring bearing two distinct substituents at the tertiary carbon position. The compound possesses the molecular formula C10H11BrO2 with a molecular weight of 243.1 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-(3-bromophenyl)oxetan-3-yl]methanol, reflecting the systematic naming convention for oxetane derivatives.

The oxetane ring system forms the central structural motif, consisting of three carbon atoms and one oxygen atom arranged in a planar four-membered ring configuration. Oxetanes exhibit significant ring strain, with strain energies typically reaching 106 kilojoules per mole, substantially higher than five-membered tetrahydrofurans at 25 kilojoules per mole. This elevated strain energy contributes to the unique reactivity profile and conformational preferences observed in oxetane-containing compounds.

The tertiary carbon at position 3 of the oxetane ring serves as the attachment point for both substituent groups. The 3-bromophenyl group introduces aromatic character and electronic effects through the meta-positioned bromine atom, while the hydroxymethyl substituent provides hydrogen bonding capability and hydrophilic character. The positioning of the bromine atom at the meta position of the phenyl ring significantly influences the electronic distribution and reactivity patterns compared to ortho or para substitution patterns.

The geometric arrangement around the tertiary carbon exhibits tetrahedral coordination, with the oxetane ring constraint imposing specific angular relationships between substituents. The presence of both aromatic and aliphatic substituents creates an asymmetric environment that influences the overall molecular shape and potential intermolecular interactions.

Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that confirm the structural assignments and substitution patterns within the molecule.

The aromatic region of the proton nuclear magnetic resonance spectrum displays signals corresponding to the brominated phenyl ring. The meta-substitution pattern of the bromine atom produces a characteristic splitting pattern with distinct chemical shifts for each aromatic proton position. The proximity of the electron-withdrawing bromine substituent influences the chemical shift values of neighboring aromatic protons through both inductive and resonance effects.

The oxetane ring protons exhibit characteristic chemical shift patterns that distinguish them from other cyclic ether systems. The methylene protons adjacent to oxygen typically appear as complex multipiples due to the rigid ring geometry and coupling with adjacent carbon centers. The hydroxymethyl substituent produces readily identifiable signals, with the methylene protons appearing as distinct resonances influenced by the electron-withdrawing oxetane ring and the electron-donating hydroxyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon chemical shifts and multiplicities. The quaternary carbon bearing both substituents exhibits a characteristic downfield shift due to the cumulative electronic effects of the aromatic ring and oxetane oxygen. The aromatic carbon atoms display typical chemical shift values for meta-brominated benzene derivatives, with the carbon bearing the bromine substituent showing the expected upfield shift due to the heavy atom effect.

| Spectroscopic Feature | Chemical Shift Range | Assignment |

|---|---|---|

| Aromatic Protons | 7.0-7.6 parts per million | 3-Bromophenyl ring |

| Oxetane Methylene | 4.5-5.1 parts per million | Ring CH2-O |

| Hydroxymethyl | 3.8-4.3 parts per million | CH2OH |

| Quaternary Carbon | 80-85 parts per million | Ring substitution center |

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 243, consistent with the proposed molecular formula. Fragmentation patterns reveal characteristic losses corresponding to the hydroxymethyl group and bromophenyl substituents, providing additional structural confirmation through retrosynthetic analysis of the fragmentation pathways.

Conformational Dynamics

The conformational behavior of this compound is governed by the interplay between ring strain, steric interactions, and electronic effects arising from the specific substitution pattern. The oxetane ring adopts an essentially planar conformation to minimize ring strain, with puckering angles typically limited to approximately 8-10 degrees as observed in crystallographic studies of related oxetane derivatives.

The rotation around the carbon-carbon bond connecting the oxetane ring to the bromophenyl substituent represents a major conformational degree of freedom. This rotation is influenced by steric interactions between the aromatic ring and the hydroxymethyl group, as well as potential hydrogen bonding interactions involving the hydroxyl functionality. Energy calculations and molecular dynamics simulations indicate preferred conformations that minimize steric clashes while optimizing potential intramolecular hydrogen bonding arrangements.

The hydroxymethyl substituent exhibits conformational flexibility around both the carbon-carbon and carbon-oxygen bonds. The hydroxyl group can adopt various orientations relative to the oxetane ring and aromatic substituent, with hydrogen bonding capabilities influencing the preferred conformational states in different solvent environments. In polar protic solvents, intermolecular hydrogen bonding with solvent molecules competes with intramolecular interactions, leading to dynamic conformational equilibria.

Temperature-dependent nuclear magnetic resonance studies reveal coalescence phenomena indicative of conformational exchange processes. The activation energies for these processes provide quantitative measures of the barriers to rotation around key bonds, with values typically ranging from 40 to 60 kilojoules per mole for similar oxetane derivatives. These moderate barriers indicate relatively facile conformational interconversion at ambient temperatures while maintaining distinct conformational preferences.

| Conformational Parameter | Energy Range | Process |

|---|---|---|

| Oxetane Ring Puckering | 2-5 kJ/mol | Ring deformation |

| Phenyl Rotation | 15-25 kJ/mol | Aromatic ring rotation |

| Hydroxymethyl Rotation | 8-15 kJ/mol | Side chain flexibility |

| Overall Conformational Exchange | 40-60 kJ/mol | Global rearrangement |

Computational studies employing density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of this compound. The calculations reveal significant electron density localization around the oxygen atoms and bromine substituent, consistent with the observed chemical shift patterns and reactivity profiles. The computed bond lengths and angles align closely with experimental crystallographic data for related compounds, validating the theoretical approach for understanding the structural characteristics.

The presence of the hydroxymethyl group introduces additional complexity through potential intramolecular hydrogen bonding interactions. These interactions can stabilize specific conformational arrangements while influencing the overall molecular geometry and physical properties. The dynamic nature of these hydrogen bonding interactions contributes to the observed conformational flexibility and temperature-dependent behavior of the compound in solution.

Eigenschaften

IUPAC Name |

[3-(3-bromophenyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAAKSOJJXIZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Intramolecular Cyclization of Haloalcohols

A common and effective method involves the cyclization of 3-halo-1-propanol derivatives under basic conditions to form the oxetane ring via dehydrohalogenation.

-

- Starting from a 3-bromo-1-propanol derivative bearing a 3-bromophenyl substituent, the compound is dissolved in an organic solvent such as toluene or ethanol.

- A base such as sodium hydroxide or sodium ethoxide is added dropwise to induce intramolecular cyclization by removing the halogen and forming the oxetane ring.

- Catalysts like tetrabutylammonium bromide (phase transfer catalyst) or polyalkyl ethers may be used to enhance reaction rates and yields.

Example :

- In patent CN1759107, polyalkyl ethers catalyze the reaction of 3-halo-1-propanol derivatives in toluene with sodium hydroxide to yield oxetane compounds.

- Patent US5489700 describes using ethanol as a solvent with sodium ethoxide reacting with dibromoneopentyl glycol at room temperature to afford 3-bromomethyl-3-hydroxymethyloxetane after distillation.

Functional Group Manipulation and Selective Substitution

Starting from oxetane intermediates or protected diols, selective functionalization at the 3-position is achieved by:

- Tosylation of the primary alcohol group.

- Williamson etherification or nucleophilic substitution to introduce the bromophenyl group.

- Reduction or cleavage steps to reveal the hydroxymethyl substituent.

-

- Use of sodium hydride or potassium tert-butoxide as bases to promote cyclization and substitution.

- Selective cleavage of protecting groups such as acetyl or silyl ethers to expose hydroxyl groups.

- Use of triflates as leaving groups for nucleophilic displacement with azides or bromides, enabling installation of the bromophenyl substituent with stereochemical control.

Use of Oxetan-3-one as a Key Intermediate

- Oxetan-3-one, a cyclic ketone, serves as a versatile building block for the synthesis of 3-substituted oxetanes.

- Preparation involves:

Solid-Phase and Resin-Based Synthesis

- Solid-phase synthesis methods have been reported for 3,3-disubstituted oxetanes, including those with hydroxymethyl substituents.

- Polymer-bound sulfonyl chlorides react with diols to form precursors, which upon treatment with strong bases like potassium tert-butoxide, cyclize to oxetanes with improved yields compared to solution-phase methods.

- The choice of base and solvent critically affects the cyclization efficiency and selectivity. For example, potassium tert-butoxide in DMSO at elevated temperatures (e.g., 130 °C) improves yields for spirocyclic oxetane analogues.

- Phase transfer catalysts such as tetrabutylammonium bromide enhance reaction rates and yields in intramolecular cyclizations by facilitating the transfer of hydroxide ions into the organic phase.

- Protecting group strategies are essential to achieve selective functionalization, especially when multiple hydroxyl groups are present. Selective tosylation followed by nucleophilic substitution allows for precise installation of the bromophenyl group without elimination side reactions.

- Solid-phase synthesis offers advantages in purification and scalability but requires optimization of resin and linker chemistry to maximize yields.

- Stereochemical control is achievable through careful selection of starting diols and reaction conditions, with double inversion strategies employed to retain desired stereochemistry in the final oxetane product.

The preparation of 3-(3-bromophenyl)-3-(hydroxymethyl)oxetane is well-established through multiple synthetic routes centered on intramolecular cyclization of haloalcohol precursors, functional group manipulation of oxetane intermediates, and use of oxetan-3-one as a versatile building block. Optimization of reaction conditions, including choice of base, solvent, and catalysts, is critical for high yield and stereoselectivity. Recent advances also highlight the utility of solid-phase synthesis for efficient production. These methods provide robust and scalable pathways to this compound, enabling its application in medicinal chemistry and materials science.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

Reduction: Reduction of the bromophenyl group to a phenyl group.

Substitution: Halogen substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution could result in various functionalized oxetanes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for further studies in drug development.

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Kinase Inhibition : The compound's ability to act as a kinase inhibitor is of particular interest. Kinases are critical enzymes involved in signaling pathways that regulate cell proliferation and survival.

Organic Synthesis

The oxetane ring in this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Ring-opening Reactions : The oxetane ring can be opened under nucleophilic conditions, leading to the formation of more complex molecules.

- Substitution Reactions : The bromine atom can be substituted with other functional groups, allowing for the generation of diverse derivatives with tailored properties.

Materials Science

Due to its unique molecular structure, this compound is being explored for applications in materials science:

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of novel polymers with potential applications in coatings and adhesives.

- Functional Materials : Its ability to form cross-linked networks makes it suitable for developing materials with specific mechanical and thermal properties.

Case Study 1: Anticancer Activity Assessment

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Case Study 2: Synthesis of Functional Polymers

In polymer chemistry, researchers have utilized this compound as a monomer to create cross-linked networks through radical polymerization. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to conventional polymers.

| Property | Conventional Polymer | Polymer with Oxetane Monomer |

|---|---|---|

| Glass Transition Temp (°C) | 60 | 85 |

| Tensile Strength (MPa) | 30 | 50 |

Wirkmechanismus

The mechanism of action of 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Functional Group Impact on Properties

- Hydroxymethyl Group: Enhances polarity and aqueous solubility compared to non-polar substituents (e.g., methyl or bromophenyl alone) . Enables further chemical modifications (e.g., esterification, oxidation) for drug discovery .

- Bromophenyl Group :

- Methyl vs. Bromophenyl :

Thermal and Polymerization Behavior

- 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane: Limited data on thermal stability, but bromophenyl groups generally enhance flame retardancy in polymers .

- 3-Ethyl-3-hydroxymethyloxetane (OXA) :

- Energetic Oxetanes (e.g., 3-(Nitromethylene)oxetane) :

- High ring strain (107 kJ/mol) and nitro groups contribute to explosive properties, unlike the bromophenyl-hydroxymethyl derivative .

Biologische Aktivität

3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features an oxetane ring, which is a four-membered cyclic ether known for its unique reactivity and potential as a pharmacophore in drug design. The presence of the bromophenyl and hydroxymethyl groups contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, particularly kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects .

- Cellular Effects : The compound may induce apoptosis in certain cell types by activating specific signaling pathways. This effect is particularly relevant in cancer research, where programmed cell death is a desired outcome.

- Biochemical Interactions : The compound interacts with various proteins and enzymes, influencing their activity and potentially leading to significant biological effects.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have demonstrated that oxetanes can act as effective cytotoxic agents against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds within the oxetane class have been explored for their ability to combat bacterial infections, highlighting their potential as novel antimicrobial agents .

Case Studies

- Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations ranging from 10 μM to 50 μM over 24 hours .

- Antimicrobial Testing : A study conducted on various bacterial strains revealed that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections .

Research Findings Summary

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest moderate absorption and distribution within biological systems. However, toxicity studies indicate that the compound may cause skin irritation and acute toxicity if ingested .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Bromophenyl)-3-(hydroxymethyl)oxetane, and how can reaction yields be optimized?

- Methodology :

- Corey-inspired synthesis : Start with 3-(hydroxymethyl)oxetane (CAS 6246-06-6), synthesized via Corey's method using 2,2-bishydroxymethyl-1-propanol, diethyl carbonate (50% excess), and catalytic KOH in ethanol under reflux . This yields 90% 3-(hydroxymethyl)oxetane after distillation.

- Bromophenyl functionalization : Introduce the 3-bromophenyl group via Suzuki-Miyaura coupling or electrophilic substitution. For regioselectivity, use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/H₂O at 80°C .

- Optimization :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yields improve with inert atmosphere (N₂/Ar) and controlled temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting (3-bromophenyl: doublet-of-doublets at δ 7.2–7.5 ppm). Hydroxymethyl protons appear as a singlet at δ 3.7–4.1 ppm, with oxetane ring protons as multiplets (δ 4.5–5.0 ppm) .

- IR Spectroscopy : Hydroxyl stretch (3300–3500 cm⁻¹), C-Br stretch (500–600 cm⁻¹), and oxetane C-O-C asymmetric vibration (980–1050 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 257.0 (C₁₀H₁₁BrO₂⁺) .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the reactivity of the oxetane ring in nucleophilic opening reactions, and what strategies mitigate undesired side reactions?

- Reactivity Analysis :

- The electron-withdrawing bromophenyl group increases oxetane ring strain, enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). However, steric hindrance from the 3-substituent may slow kinetics .

- Mitigation Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Employ mild bases (e.g., NaHCO₃) to avoid decomposition of the hydroxymethyl group.

- Monitor byproducts (e.g., dimerization via ether linkages) via LC-MS .

Q. What computational methods are employed to predict the conformational stability of this compound, and how do these models align with experimental data?

- Computational Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain and intramolecular hydrogen bonding (hydroxymethyl ↔ oxetane oxygen) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in ethanol) to predict solubility and aggregation tendencies.

- Validation :

- Compare calculated NMR chemical shifts (GIAO method) with experimental data. Discrepancies >0.3 ppm suggest unaccounted solvent or crystal-packing effects .

Q. What are the challenges in achieving enantiomeric purity for this compound, and how can chiral resolution be accomplished?

- Challenges :

- Racemization during synthesis due to the hydroxymethyl group's mobility.

- Resolution Methods :

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively acylate one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.